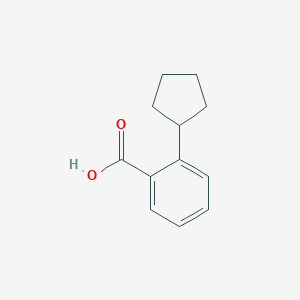

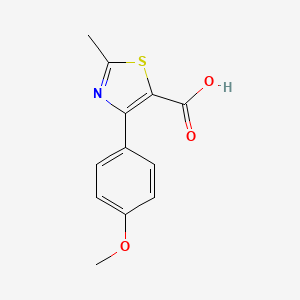

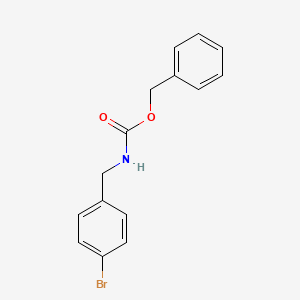

![molecular formula C7H7N3 B3166892 8-Methylimidazo[1,2-a]pyrazine CAS No. 91476-79-8](/img/structure/B3166892.png)

8-Methylimidazo[1,2-a]pyrazine

Overview

Description

8-Methylimidazo[1,2-a]pyrazine is a type of imidazo[1,2-a]pyrazine, which is a class of valuable heterocyclic scaffolds in organic synthesis and drug development . Imidazo[1,2-a]pyrazines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Synthesis Analysis

Imidazo[1,2-a]pyrazines can be synthesized using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrazine derivatives .Molecular Structure Analysis

The different rotameric conformations of imidazo[1,2-a]pyrazine have been synthesized and characterized by means of different experimental techniques, such as NMR, FTIR, and absorption spectroscopy and quantum chemical calculations . The different conformations were stabilized by hydrogen bonds .Chemical Reactions Analysis

Imidazo[1,2-a]pyrazines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrazine derivatives .Scientific Research Applications

Synthesis and Chemical Reactivity :

- Methylimidazo[1,2-a]pyridines, including imidazo[1,2-a]pyrazine derivatives, are synthesized using water-mediated hydroamination and silver-catalyzed aminooxygenation (Mohan, Rao, & Adimurthy, 2013).

- The Groebke–Blackburn–Bienaymé multicomponent reaction enables the rapid and efficient preparation of 3-Aminoimidazo[1,2-a]pyrazines, which are important scaffolds in many drugs (Baenziger, Durantie, & Mathes, 2017).

Applications in Medicinal Chemistry :

- Imidazo[1,2-a]pyrazines have been explored as selective negative modulators of AMPARs associated with transmembrane AMPAR regulatory protein γ-8, with potential applications in seizure protection (Savall et al., 2018).

- Novel N-Arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives have shown promising antimicrobial activity (Jyothi & Madhavi, 2019).

- 8-Methyl-2-substituted-3,6-dihydroimidazo[4,5-c]pyrazolo[3,4-e]pyridazine compounds demonstrated anti-inflammatory activity (Tewari, Dubey, & Mishra, 2009).

Applications in Bioorganic Chemistry :

- A study on the synthesis of 3,7-dihydroimidazo[1,2-a]pyrazine-3-ones evaluated their antioxidant activity and potential in protecting against microvascular damages in ischemia/reperfusion (Arrault et al., 2003).

- Imidazo[1,2-a]pyrazines have been synthesized and evaluated for their chemiluminescent properties, with applications in bioconjugation and biological imaging (Adamczyk et al., 2003).

Mechanism of Action

Safety and Hazards

The safety data sheet for a related compound, 4-(8-Methylimidazo[1,2-a]pyrid-2-yl)aniline, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development. This review article is an effort to compile the progress made in synthetic methods and to illustrate its reactivity and multifarious biological activity . The review is mainly based on the pattern and position of the substitution, and should help the scientific community to bring about future developments .

properties

IUPAC Name |

8-methylimidazo[1,2-a]pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-6-7-9-3-5-10(7)4-2-8-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNLHIOTOUQJHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN2C1=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50531778 | |

| Record name | 8-Methylimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50531778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methylimidazo[1,2-a]pyrazine | |

CAS RN |

91476-79-8 | |

| Record name | 8-Methylimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50531778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

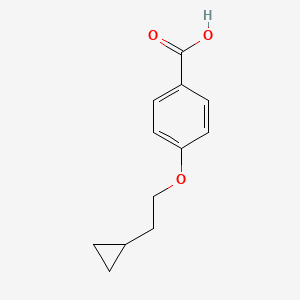

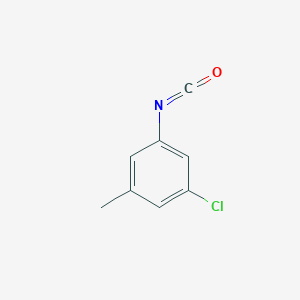

![4-Methyl-3-[(3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid](/img/structure/B3166820.png)

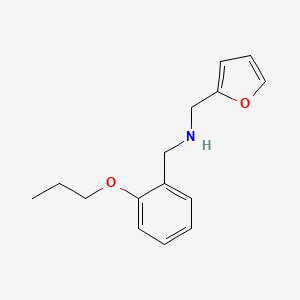

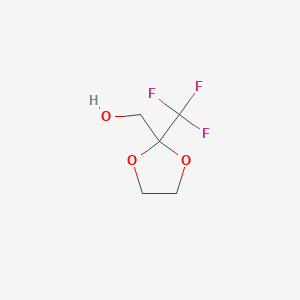

![8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B3166904.png)